An In-depth Technical Guide to Retinoxytrimethylsilane: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to Retinoxytrimethylsilane: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoxytrimethylsilane, a silylated derivative of retinol (Vitamin A), is emerging as a compound of significant interest in dermatological and cosmetic research. Its enhanced stability compared to its parent compound, retinol, makes it a promising candidate for topical applications aimed at addressing signs of aging and other skin conditions. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of retinoxytrimethylsilane. It details its physicochemical characteristics, spectroscopic data for structural elucidation, and its role as a prodrug in the retinoid signaling pathway. Experimental protocols for its synthesis and analysis are also discussed, providing a valuable resource for researchers in the field.
Introduction
Retinoids, a class of compounds derived from vitamin A, are well-established for their crucial roles in various biological processes, including cell growth, differentiation, and immune function. In dermatology, retinoids are widely utilized for their ability to improve skin health and appearance. Retinoxytrimethylsilane (CAS Number: 16729-19-4) is a synthetic derivative of retinol where the hydroxyl group is protected by a trimethylsilyl ether. This modification imparts greater stability to the molecule, overcoming a significant limitation of retinol, which is prone to degradation upon exposure to light and air. This enhanced stability makes retinoxytrimethylsilane a more reliable and effective ingredient in cosmetic and therapeutic formulations.[1]
Chemical Structure and Properties
Retinoxytrimethylsilane possesses a molecular formula of C23H38OSi and a molecular weight of 358.63 g/mol .[2] The structure consists of the characteristic polyene chain and β-ionone ring of retinol, with the terminal hydroxyl group capped by a trimethylsilyl ((CH₃)₃Si-) group.
Structure:
Physicochemical Properties
Quantitative data on the physical properties of retinoxytrimethylsilane are not extensively reported in publicly available literature. However, based on its structure as a silyl ether of a large lipophilic molecule, it is expected to be a viscous oil or a low-melting solid. Its solubility is predicted to be high in non-polar organic solvents and lipids, and practically insoluble in water.
| Property | Value | Reference |
| CAS Number | 16729-19-4 | [3] |
| Molecular Formula | C23H38OSi | [2] |
| Molecular Weight | 358.63 g/mol | [2] |
| Assay | 95.00 to 100.00% | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Practically insoluble in water. Soluble in many organic solvents. | [4] |
Spectroscopic Characterization
The structure of retinoxytrimethylsilane can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a trimethylsilyl ether will show a characteristic sharp singlet for the nine equivalent protons of the trimethylsilyl group at a high field, typically between δ 0.1 and 0.3 ppm. The protons of the retinoid backbone will appear in the olefinic (δ 5.5-7.0 ppm) and aliphatic (δ 1.0-2.5 ppm) regions, consistent with the structure of retinol.[5]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl group at a high field (around δ 0 ppm). The remaining signals will correspond to the carbon skeleton of the retinol molecule.
-
²⁹Si NMR: The silicon-29 NMR spectrum will exhibit a characteristic resonance for the silicon atom of the trimethylsilyl ether group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of retinoxytrimethylsilane. Under electron ionization (EI), a characteristic fragmentation involves the cleavage of the Si-O bond. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 358. The fragmentation pattern of trimethylsilyl ethers often includes a prominent peak corresponding to the loss of a methyl group (M-15) and other fragments arising from the retinoid backbone.[6][7][8]
Experimental Protocols
Synthesis of Retinoxytrimethylsilane
The synthesis of retinoxytrimethylsilane involves the silylation of retinol. A general and reliable method is the Corey protocol, which utilizes a silyl chloride and a base in an aprotic solvent.[9] Given the steric hindrance around the hydroxyl group of retinol, a more reactive silylating agent or stronger reaction conditions might be necessary.
Materials:
-
All-trans-retinol
-
Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)
-
A non-nucleophilic base (e.g., triethylamine, pyridine, or imidazole)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (General):
-
Dissolve retinol in an anhydrous aprotic solvent under an inert atmosphere.
-
Add the base to the solution.
-
Slowly add the silylating agent (e.g., TMSCl) to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Note: Specific reaction times, temperatures, and purification methods may need to be optimized for this particular substrate.
Analytical Methods
HPLC is a standard technique for the analysis and quantification of retinoids and their derivatives in various matrices, including cosmetic formulations.[10][11][12][13][14]
Typical HPLC Conditions for Retinoid Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection at the maximum absorbance wavelength of the retinoid chromophore (around 325 nm for retinol and its derivatives).
-
Flow Rate: Typically 1 mL/min.
Sample Preparation and Acquisition (General):
-
Dissolve a small amount of the purified retinoxytrimethylsilane in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and other relevant NMR spectra on a high-field NMR spectrometer.[15][16][17][18][19]
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Sample Preparation and Analysis (General):
-
Dissolve the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum over an appropriate mass range.[8][20][21]
Biological Activity and Mechanism of Action
Retinoxytrimethylsilane is considered a prodrug of retinol and, ultimately, retinoic acid.[1] Upon topical application, it is believed to be enzymatically hydrolyzed in the skin to release retinol. This enzymatic conversion is a key step in its mechanism of action.
Conversion to Active Metabolites
The trimethylsilyl ether bond is susceptible to hydrolysis, particularly in the presence of moisture and enzymes present in the skin, such as esterases. This hydrolysis releases retinol, which can then be converted to its more biologically active forms, retinaldehyde and retinoic acid, through a two-step oxidation process catalyzed by retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs).[22][23]
Caption: Metabolic conversion of retinoxytrimethylsilane and subsequent signaling pathway.
Retinoid Signaling Pathway
Once converted to retinoic acid, the molecule enters the nucleus of skin cells, such as keratinocytes and fibroblasts, and binds to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a cascade of cellular responses that include:
-
Increased cell proliferation and differentiation: Promoting the renewal of the epidermis.
-
Stimulation of collagen synthesis: Improving skin elasticity and reducing the appearance of wrinkles.
-
Regulation of sebum production.
-
Anti-inflammatory effects.
The use of retinoxytrimethylsilane as a more stable precursor allows for a more controlled and sustained delivery of retinol to the skin, potentially reducing the irritation often associated with direct application of retinoic acid or even retinol itself.[1]
Applications in Research and Drug Development
The enhanced stability and efficacy of retinoxytrimethylsilane make it a valuable tool for researchers and drug development professionals.
-
Dermatological Research: It can be used as a stable source of retinol in in vitro and in vivo studies to investigate the mechanisms of retinoid action in the skin.
-
Cosmetic Formulation: Its stability makes it an ideal ingredient for anti-aging and skin-rejuvenating cosmetic products.
-
Drug Delivery: The prodrug approach of retinoxytrimethylsilane can be a model for developing other stabilized and targeted drug delivery systems for topical application.
Conclusion
Retinoxytrimethylsilane represents a significant advancement in the field of retinoid chemistry and its application in dermatology. Its trimethylsilyl ether structure provides enhanced stability, addressing a key limitation of retinol. As a prodrug, it offers the potential for a more controlled and less irritating delivery of the benefits of retinoids to the skin. The information provided in this technical guide on its chemical properties, structure, and biological activity, along with general experimental protocols, serves as a foundational resource for further research and development of this promising compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in the skin and to optimize its use in therapeutic and cosmetic applications.
References
- 1. US6641824B2 - Skin treatment using a new retinoid - Google Patents [patents.google.com]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Tizra Reader [library.scconline.org]
- 12. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 13. journal.formosapublisher.org [journal.formosapublisher.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. sc.edu [sc.edu]
- 18. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
